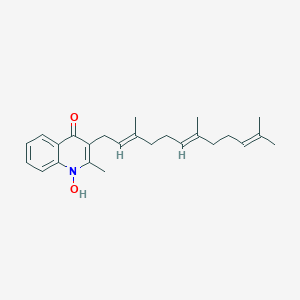
Ethyl 4-methylpiperidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 4-methylpiperidine-4-carboxylate (EMPC) is an organic compound that is used in a variety of scientific experiments and research. It is a colorless, crystalline solid with a molecular formula of C9H17NO2 and a molecular weight of 171.23 g/mol. It is a synthetic derivative of piperidine, a cyclic organic compound with a nitrogen atom at its ring center. EMPC is used in a variety of scientific experiments and research, ranging from biochemical and physiological effects to applications in lab experiments.
Applications De Recherche Scientifique
Synthesis Optimization
Ethyl 4-methylpiperidine-4-carboxylate serves as a precursor in the synthesis of various compounds. For instance, an optimized method for synthesizing ethyl(2R,4R)-4-methylpiperidine-2-carboxylate has been developed, significantly improving the yield from 17.0% to 47.6%, which is effective for reducing production costs (Z. Can, 2012).
Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate, in a [4 + 2] annulation reaction with N-tosylimines facilitated by an organic phosphine catalyst, yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is characterized by excellent yields and complete regioselectivity, expanding the scope of such annulations (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Aminocarbonylation Processes
In the realm of palladium-catalyzed aminocarbonylation, alkoxycarbonylpiperidines, including ethyl isonipecotate, are utilized as N-nucleophiles. This approach has been applied to iodoalkenes and iodobenzene, leading to the formation of carboxamides and ketocarboxamides under varying conditions, demonstrating moderate to high yields (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).
Antibacterial Activity
The synthesis and evaluation of 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates have been explored for their antibacterial properties. This includes the transesterification of corresponding butyl esters and the assessment of antimicrobial activity, indicating potential applications in combating bacterial infections (Yu. D. Markovich, T. Kudryavtseva, K. V. Bogatyrev, P. I. Sysoev, L. Klimova, G. V. Nazarov, 2014).
Corrosion Inhibition
This compound derivatives have been investigated as corrosion inhibitors for mild steel in industrial processes. Their efficiency in preventing corrosion, confirmed through various spectroscopic and electrochemical techniques, points to their utility in enhancing the durability of metal structures and components (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 4-methylpiperidine-4-carboxylate primarily targets Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known that the compound interacts with its targets, potentially influencing the production of nitric oxide
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its targets, it is likely that the compound influences pathways involving nitric oxide signaling
Result of Action
Given its targets, it is plausible that the compound influences cellular processes involving nitric oxide signaling
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Analyse Biochimique
Biochemical Properties
It is known to be a key building block for piperazine-based CCR5 antagonists .
Cellular Effects
As a building block for CCR5 antagonists, it may indirectly influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the replacement of the ester function with an amino group provides a key building block for piperazine-based CCR5 antagonists .
Metabolic Pathways
As a building block for CCR5 antagonists, it may indirectly influence metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
ethyl 4-methylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSWDQLJWHKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598365 | |
| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103039-88-9 | |
| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


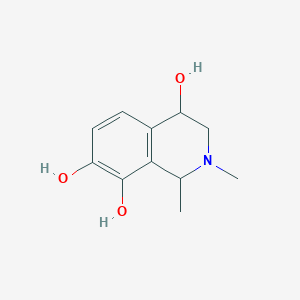
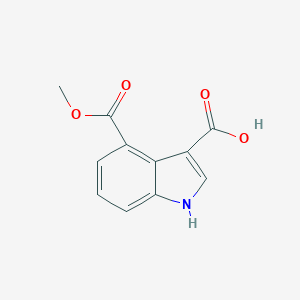
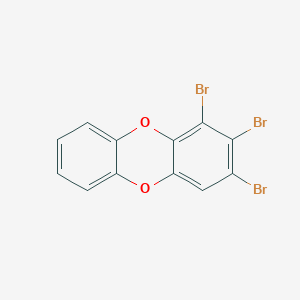
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
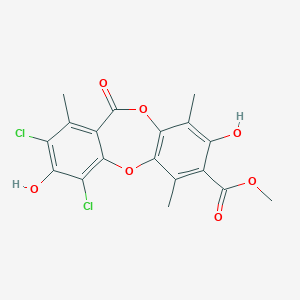


![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

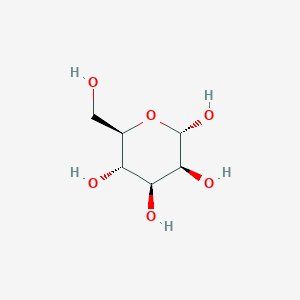
![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)
